molecular formula C9H10N2O4 B1422058 Methyl 4-amino-2-methyl-5-nitrobenzoate CAS No. 1260848-51-8

Methyl 4-amino-2-methyl-5-nitrobenzoate

Cat. No. B1422058
M. Wt: 210.19 g/mol
InChI Key: JWLVSMLOEYNNHO-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methyl-5-nitrobenzoate is a chemical compound with the CAS Number: 1260848-51-8 . It has a molecular weight of 210.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of Methyl 4-amino-2-methyl-5-nitrobenzoate is represented by the formula C9H10N2O4 . The InChI code for this compound is 1S/C9H10N2O4/c1-5-3-7 (10)8 (11 (13)14)4-6 (5)9 (12)15-2/h3-4H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-amino-2-methyl-5-nitrobenzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Methyl 4-amino-2-methyl-5-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, with molecules linked into chains by hydrogen bonds. The hydrogen-bonded chains form edge-fused rings, contributing to its molecular structure, as investigated in the study by Portilla et al. (2007) (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthesis in Organic Chemistry

In the field of organic chemistry, methyl 4-amino-2-methyl-5-nitrobenzoate is synthesized through Fischer esterification, a process used in introductory organic chemistry courses. The synthesis involves a one-pot reaction yielding a bright-yellow solid, which is then purified. This procedure is outlined by Kam, Levonis, and Schweiker (2020) (Kam, Levonis, & Schweiker, 2020).

Improved Synthesis Methods

Ren Li-jun (2008) explored an improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate, a derivative of methyl 4-amino-2-methyl-5-nitrobenzoate. This study emphasized high yield and efficiency in the synthesis process (Ren Li-jun, 2008).

Application in Nonlinear Optical Materials

A study by Krishnakumar, Jayaprakash, and Boobas (2016) focused on the synthesis of a protonated compound related to 4-nitrobenzoate. This compound was used to grow NLO single crystals, revealing applications in the field of materials science, particularly in nonlinear optics (Krishnakumar, Jayaprakash, & Boobas, 2016).

Microbial Transformation in Environmental Science

In environmental science, the microbial transformation of nitroaromatic compounds, including derivatives of 4-nitrobenzoate, was studied by Hallas and Alexander (1983). This research is crucial in understanding the environmental impact and degradation of these compounds in sewage effluent (Hallas & Alexander, 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

As for future directions, it’s important to note that this compound, like many others, is primarily used for research and development purposes . Therefore, future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

methyl 4-amino-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLVSMLOEYNNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680591
Record name Methyl 4-amino-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-methyl-5-nitrobenzoate

CAS RN

1260848-51-8, 146948-44-9
Record name Benzoic acid, 4-amino-2-methyl-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260848-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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